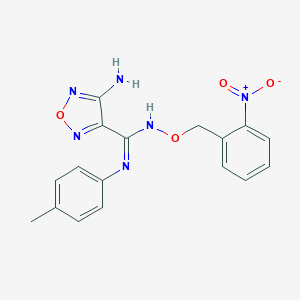![molecular formula C25H19N3O2S B392432 2-(3-{2-[(3,4-DIMETHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B392432.png)
2-(3-{2-[(3,4-DIMETHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{2-[(3,4-DIMETHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an isoindole core with a thiazole ring and a dimethylaniline moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{2-[(3,4-DIMETHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindole-1,3-dione scaffold . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone . The final step involves the coupling of the thiazole derivative with the dimethylaniline moiety under appropriate conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-{2-[(3,4-DIMETHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-(3-{2-[(3,4-DIMETHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-{2-[(3,4-DIMETHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo-: This compound shares the isoindole core but differs in its substituents, leading to different chemical and biological properties.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound features a benzimidazole ring instead of a thiazole ring, resulting in distinct reactivity and applications.
Uniqueness
The uniqueness of 2-(3-{2-[(3,4-DIMETHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its combination of an isoindole core with a thiazole ring and a dimethylaniline moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C25H19N3O2S |
|---|---|
Peso molecular |
425.5g/mol |
Nombre IUPAC |
2-[3-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H19N3O2S/c1-15-10-11-18(12-16(15)2)26-25-27-22(14-31-25)17-6-5-7-19(13-17)28-23(29)20-8-3-4-9-21(20)24(28)30/h3-14H,1-2H3,(H,26,27) |
Clave InChI |
GJYHSQWRUIOLJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-ETHYLPHENYL)-3'-(2-NITROPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B392349.png)
![1,5-Dimethyl-4-[[3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]methylideneamino]-2-phenylpyrazol-3-one](/img/structure/B392354.png)
![2-({6-[(4-iodobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B392356.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B392357.png)

![2-({6-[(2,4-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B392360.png)
![2-({6-[(2,6-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B392362.png)
![4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B392363.png)

![N-(4-ethylphenyl)-2-{[6-({2-hydroxy-5-nitrobenzylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B392367.png)
![N-(1,3-diphenyl-1H-pyrazol-5-yl)-N-{4-[(4-methylbenzyl)oxy]benzylidene}amine](/img/structure/B392369.png)
![N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE](/img/structure/B392370.png)
![2-({[(4-amino-1,2,5-oxadiazol-3-yl)(4-toluidino)methylene]amino}oxy)-N-(4-ethylphenyl)acetamide](/img/structure/B392371.png)
![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B392372.png)
